2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one
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Overview
Description
Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . The presence of a piperazine ring and an acetylphenyl group suggests that this compound may have interesting biological activities, as these functional groups are often found in pharmacologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the attachment of the piperazine and acetylphenyl groups . This could potentially be achieved through a series of reactions including condensation, acylation, and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques would provide information about the types of atoms present, their connectivity, and the overall 3D structure of the molecule .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule. For example, the carbonyl group in the acetylphenyl moiety could undergo nucleophilic addition reactions, while the piperazine ring could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents . Its melting point, boiling point, and other physical properties could be determined experimentally .Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Many drugs with similar structures are known to interact with various enzymes and receptors in the body . For example, some quinazolinone derivatives are known to inhibit certain enzymes, while piperazine derivatives often have activity at various neurotransmitter receptors .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include testing its activity against various biological targets, studying its mechanism of action, and optimizing its structure for increased potency or selectivity .
Properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-20(32)22-11-13-23(14-12-22)29-15-17-30(18-16-29)27-28-25-10-6-5-9-24(25)26(33)31(27)19-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZCWEZGCHKCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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